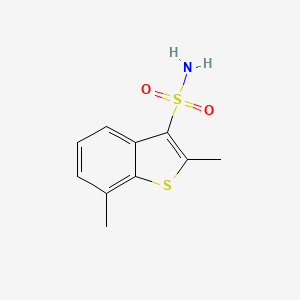

2,7-Dimethyl-1-benzothiophene-3-sulfonamide

Description

2,7-Dimethyl-1-benzothiophene-3-sulfonamide is a chemical compound with the molecular formula C10H11NO2S2 and a molecular weight of 241.33 g/mol . This compound belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. Benzothiophenes are known for their diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula |

C10H11NO2S2 |

|---|---|

Molecular Weight |

241.3 g/mol |

IUPAC Name |

2,7-dimethyl-1-benzothiophene-3-sulfonamide |

InChI |

InChI=1S/C10H11NO2S2/c1-6-4-3-5-8-9(6)14-7(2)10(8)15(11,12)13/h3-5H,1-2H3,(H2,11,12,13) |

InChI Key |

SCDNNKCTHYKEGH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(S2)C)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide can be achieved through various synthetic routes. One common method involves the sulfonation of 2,7-dimethyl-1-benzothiophene using sulfonyl chloride reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve large-scale sulfonation reactions using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

2,7-Dimethyl-1-benzothiophene-3-sulfonamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity . Major products formed from these reactions include sulfone, thiol, and substituted benzothiophene derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that benzothiophene sulfonamides, including 2,7-Dimethyl-1-benzothiophene-3-sulfonamide, exhibit potent cytotoxic effects against multiple human tumor cell lines. For instance, studies have shown that derivatives of benzothiophene sulfonamides demonstrated strong growth inhibition in cancer cell lines such as K-562 and MCF-7, with growth inhibition concentrations comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Benzothiophene Sulfonamides

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 2,7-Dimethyl-1-benzothiophene-3-sulfonamide | K-562 | X |

| BTS-2 | K-562 | Y |

| Doxorubicin | K-562 | Z |

Note: Actual GI50 values (X, Y, Z) should be filled based on experimental data.

Diabetes Treatment

The compound interacts with glucokinase regulatory protein, which plays a crucial role in glucose metabolism. This interaction suggests potential applications in treating type 2 diabetes by enhancing insulin secretion and improving glucose homeostasis .

Inhibition of Enzymatic Activity

Benzothiophene sulfonamides have been identified as inhibitors of various enzymes involved in tumor progression and metabolic disorders. The mechanism typically involves binding to active sites of target enzymes, thereby preventing substrate interaction and subsequent enzymatic activity .

Antimicrobial Properties

Sulfonamide derivatives have been widely studied for their antibacterial and antiviral properties. The incorporation of the benzothiophene moiety enhances the biological activity against pathogens, making these compounds valuable in developing new antimicrobial agents .

Cancer Cell Line Studies

A notable study evaluated the cytotoxic effects of various benzothiophene sulfonamide derivatives on human cancer cell lines. The results indicated that compounds with higher lipophilicity exhibited greater cytotoxicity across all tested lines, suggesting that structural modifications can significantly influence therapeutic efficacy .

Diabetes Research

Another research effort focused on the role of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide in regulating glucokinase activity. The findings suggested that this compound could be developed into a therapeutic agent for managing type 2 diabetes by modulating glucose metabolism through glucokinase pathways .

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate cellular signaling pathways and induce apoptosis in cancer cells .

Comparison with Similar Compounds

2,7-Dimethyl-1-benzothiophene-3-sulfonamide can be compared with other similar compounds, such as:

2,7-Dimethyl-1-benzothiophene-3-sulfonyl chloride: This compound is a precursor in the synthesis of sulfonamide derivatives and has similar chemical properties.

2,5-Dimethylthiophene: A thiophene derivative with similar structural features but different chemical reactivity and applications.

Benzofuran derivatives: These compounds share a similar heterocyclic structure but contain an oxygen atom instead of sulfur, leading to different chemical and biological properties.

The uniqueness of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide lies in its specific sulfonamide functional group, which imparts distinct chemical reactivity and potential biological activities .

Biological Activity

2,7-Dimethyl-1-benzothiophene-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current knowledge regarding its biological properties, including antibacterial and anticancer activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13N1O2S2

- Molecular Weight : 253.35 g/mol

- IUPAC Name : 2,7-Dimethyl-1-benzothiophene-3-sulfonamide

Biological Activity Overview

Research indicates that 2,7-Dimethyl-1-benzothiophene-3-sulfonamide exhibits significant biological activity, particularly in the following areas:

Antibacterial Activity

Several studies have demonstrated the antibacterial effects of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Effective against MRSA strains |

| Escherichia coli | 1.0 µg/mL | Moderate activity |

| Salmonella enterica | 0.78 µg/mL | High effectiveness |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis, similar to β-lactam antibiotics, leading to cell lysis and death .

Anticancer Activity

Recent studies have explored the anticancer potential of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide on various cancer cell lines.

| Cancer Cell Line | Viability (%) at IC50 | Mechanism of Action |

|---|---|---|

| Caco-2 (Colon) | 39.8% | Induction of apoptosis |

| A549 (Lung) | 31.9% | Cell cycle arrest |

In vitro studies reveal that the compound significantly decreases cell viability in Caco-2 cells compared to untreated controls, indicating strong anticancer properties .

The biological activity of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide is attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The sulfonamide group is known for its role in inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. In cancer cells, it may induce apoptosis through mitochondrial pathways and disrupt cellular signaling pathways involved in proliferation .

Case Study 1: Antibacterial Efficacy Against MRSA

A study conducted by researchers evaluated the efficacy of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC value of 0.5 µg/mL, significantly inhibiting bacterial growth and biofilm formation. This suggests its potential as a therapeutic agent for treating resistant bacterial infections .

Case Study 2: Anticancer Properties in Lung Cancer Models

In another research effort focusing on lung cancer models, the compound was tested against A549 cells. Results indicated a reduction in cell viability by approximately 31.9% at an IC50 concentration. The study highlighted the compound's ability to induce apoptosis and inhibit tumor growth in vivo, suggesting its promise as an anticancer agent .

Q & A

Basic: How can the crystal structure of 2,7-Dimethyl-1-benzothiophene-3-sulfonamide be determined experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystal Growth : Use solvent evaporation or diffusion methods to obtain high-quality crystals.

- Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Use direct methods in SHELXS or dual-space algorithms in SHELXD for phase determination .

- Refinement : Apply full-matrix least-squares refinement with SHELXL , adjusting thermal parameters (ADPs) and validating geometric restraints (e.g., bond lengths, angles) .

- Visualization : Generate ORTEP diagrams via ORTEP-3 to assess disorder or thermal motion .

Table 1: Typical Refinement Parameters

| Parameter | Value/Range |

|---|---|

| R1 (I > 2σ(I)) | < 0.05 |

| wR2 (all data) | < 0.15 |

| CCDC Deposition Number | To be assigned |

Basic: What synthetic routes are viable for preparing 2,7-Dimethyl-1-benzothiophene-3-sulfonamide?

Answer:

Common methodologies involve:

- Sulfonylation : React 2,7-dimethylbenzothiophene with chlorosulfonic acid, followed by ammonia to introduce the sulfonamide group .

- Cross-Coupling : Utilize Suzuki-Miyaura coupling to install methyl groups at positions 2 and 7 before sulfonylation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water).

Table 2: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonylation | ClSO3H, DCM, 0°C → rt, 12h | 65–70 |

| Ammonolysis | NH3 (g), THF, 50°C, 6h | 80–85 |

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl groups at C2/C7, sulfonamide at C3).

- HPLC-MS : Purity assessment (C18 column, acetonitrile/water + 0.1% formic acid) and molecular ion detection ([M+H]+).

- Elemental Analysis : Validate stoichiometry (C, H, N, S).

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Advanced: How can computational modeling predict the bioactivity of this sulfonamide derivative?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase). Adjust force fields (AMBER/CHARMM) for sulfonamide-Zn²+ interactions.

- QSAR Studies : Train models on sulfonamide datasets to correlate substituent effects (e.g., methyl groups) with inhibitory activity .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Key Challenge : Balancing steric effects (2,7-dimethyl groups) with ligand-receptor complementarity .

Advanced: How should researchers resolve contradictions in spectroscopic vs. crystallographic data?

Answer:

- Methodological Audit : Verify NMR sample preparation (e.g., deuteration level, solvent shifts) and XRD data collection (absorption corrections, twinning tests).

- Complementary Techniques : Use 2D NMR (COSY, NOESY) to resolve signal overlap. Compare XRD-derived bond lengths with DFT-optimized geometries .

- Reproducibility : Repeat syntheses to rule out batch-specific impurities (e.g., byproducts from sulfonylation).

Advanced: What are the challenges in refining disordered structures of this compound via XRD?

Answer:

- Thermal Motion : High ADPs in methyl groups may require ISOR/SIMU constraints in SHELXL .

- Disorder Modeling : Split positions for overlapping atoms (e.g., solvent molecules) and apply occupancy refinement.

- Validation Tools : Use PLATON’s SQUEEZE for diffuse solvent or CheckCIF for geometric outliers.

Table 3: Common Disorder Scenarios

| Scenario | Resolution Strategy |

|---|---|

| Methyl Group Rotation | Apply riding constraints |

| Solvent Inclusion | SQUEEZE or omit electron density |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.